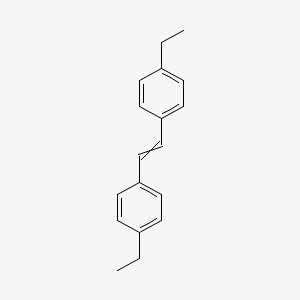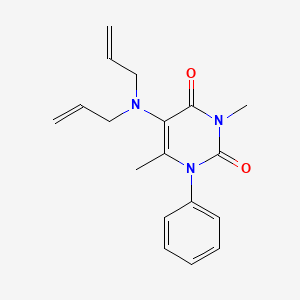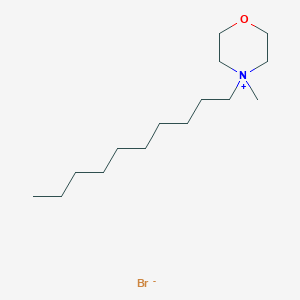
4-Decyl-4-methylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C15H32BrNO . This compound is known for its unique structure, which includes a morpholine ring substituted with a decyl and a methyl group. It is often used in various chemical and industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with decyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Decyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used include halides, cyanides, and thiolates.
Major Products Formed:
Oxidation: The major product is the N-oxide derivative of the morpholine ring.
Substitution: Depending on the nucleophile, products can include various substituted morpholinium salts.
Applications De Recherche Scientifique
4-Decyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is explored for its antimicrobial properties, making it a potential candidate for disinfectants and preservatives.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mécanisme D'action
The mechanism of action of 4-Decyl-4-methylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles enables it to encapsulate and transport hydrophobic molecules, which is useful in drug delivery systems .
Comparaison Avec Des Composés Similaires
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-(4-bromophenyl)-4-methylmorpholin-4-ium bromide
- 4-(9H-Fluoren-9-yl)-4-methylmorpholin-4-ium bromide
Comparison: 4-Decyl-4-methylmorpholin-4-ium bromide stands out due to its longer alkyl chain (decyl group), which enhances its surfactant properties compared to shorter alkyl chain analogs like 4-Ethyl-4-methylmorpholin-4-ium bromide. This makes it more effective in applications requiring strong surface activity, such as detergents and emulsifiers .
Propriétés
Numéro CAS |
32207-85-5 |
|---|---|
Formule moléculaire |
C15H32BrNO |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
4-decyl-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-16(2)12-14-17-15-13-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NBEAJQYAXOLWMI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+]1(CCOCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


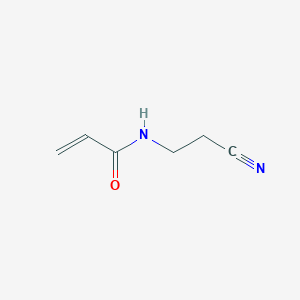

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
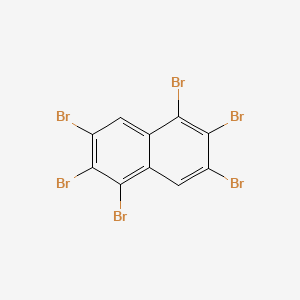
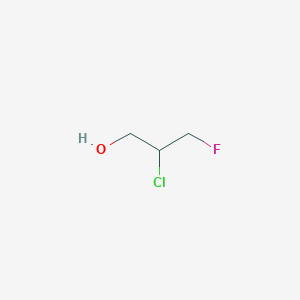
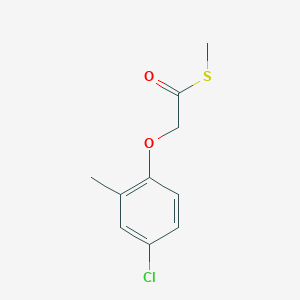
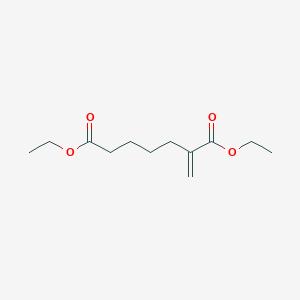
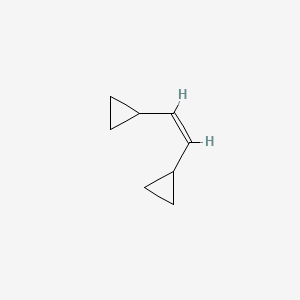
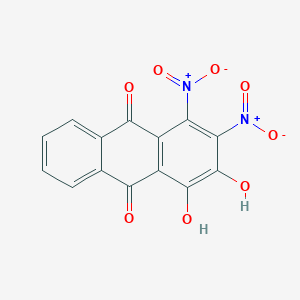
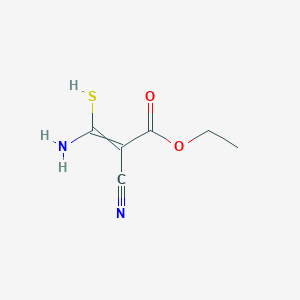
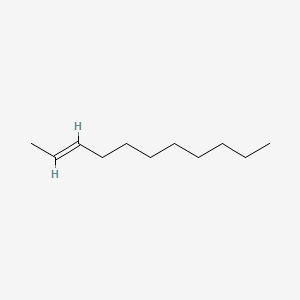
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
